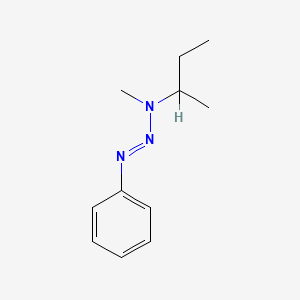
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene is an organic compound belonging to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) linked to an amine group (NH)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene typically involves the reaction of 1-phenyl-3-methyl-3-(1-methylpropyl)hydrazine with nitrous acid. The reaction is carried out under acidic conditions, usually at low temperatures to prevent decomposition of the diazo compound. The general reaction scheme is as follows:
Preparation of 1-phenyl-3-methyl-3-(1-methylpropyl)hydrazine: This intermediate can be synthesized by the reaction of 1-phenylhydrazine with 3-methyl-3-(1-methylpropyl)chloride in the presence of a base such as sodium hydroxide.
Formation of this compound: The intermediate is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the desired triazene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the triazene group can yield amines.
Substitution: The diazo group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted triazene derivatives.
科学的研究の応用
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene has several scientific research applications:
Biology: Studied for its potential as a mutagen and its effects on DNA.
Medicine: Investigated for its potential use in cancer therapy due to its ability to form reactive intermediates that can damage cancer cells.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
作用機序
The mechanism of action of 3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene involves the formation of reactive intermediates such as free radicals and nitrenes. These intermediates can interact with biological molecules, leading to various effects such as DNA damage and cell death. The molecular targets include nucleic acids and proteins, and the pathways involved are often related to oxidative stress and apoptosis.
類似化合物との比較
Similar Compounds
1-Phenyl-3-methyl-1-triazene: Lacks the 1-methylpropyl group, making it less hydrophobic.
3-Methyl-1-phenyl-1-triazene: Similar structure but without the 1-methylpropyl group.
1-Phenyl-3-(1-methylpropyl)-1-triazene: Similar but lacks the methyl group on the triazene nitrogen.
Uniqueness
3-Methyl-3-(1-methylpropyl)-1-phenyl-1-triazene is unique due to the presence of both the 1-methylpropyl and methyl groups, which can influence its reactivity and interactions with biological molecules. This structural uniqueness can lead to different biological activities and applications compared to its analogs.
特性
CAS番号 |
76790-40-4 |
|---|---|
分子式 |
C11H17N3 |
分子量 |
191.27 g/mol |
IUPAC名 |
N-methyl-N-phenyldiazenylbutan-2-amine |
InChI |
InChI=1S/C11H17N3/c1-4-10(2)14(3)13-12-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
InChIキー |
IKHFVLBUZWQPJP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N(C)N=NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


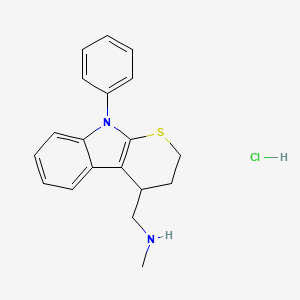
![2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline](/img/structure/B14450943.png)

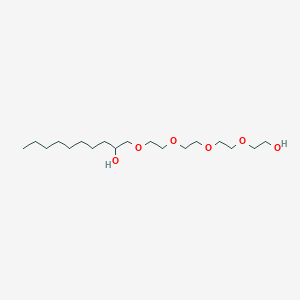
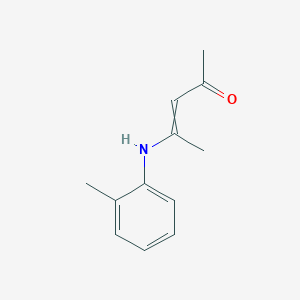

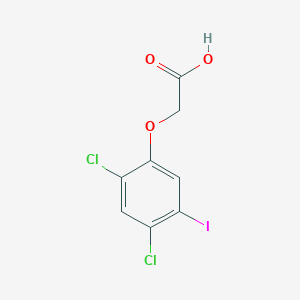
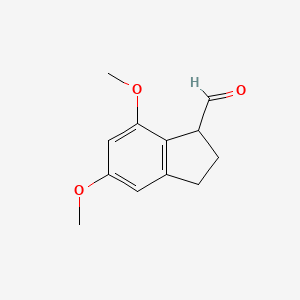
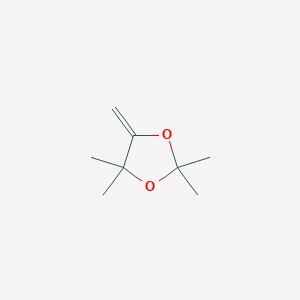

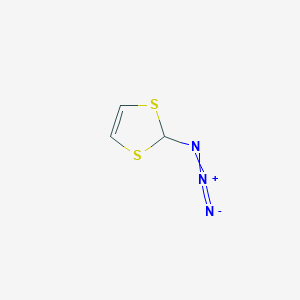
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)

